molecular formula C16H16N4O5 B11497316 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11497316
M. Wt: 344.32 g/mol
InChI Key: XBAHVDMSECYOPR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a component in chemical sensors and detectors

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C16H16N4O5/c1-23-13-6-3-10(9-14(13)24-2)7-8-17-11-4-5-12(20(21)22)16-15(11)18-25-19-16/h3-6,9,17H,7-8H2,1-2H3

InChI Key

XBAHVDMSECYOPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])OC

Origin of Product

United States

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